molecular formula C7H9NO B1339191 2,4-Dimethyl-3-hydroxypyridine CAS No. 27296-76-0

2,4-Dimethyl-3-hydroxypyridine

Cat. No. B1339191
Key on ui cas rn: 27296-76-0
M. Wt: 123.15 g/mol
InChI Key: YOLWXYGTOQALFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030500B2

Procedure details

A solution of bromine (4.2 mL, 81.2 mmol) in anhydrous pyridine (80 mL) was added dropwise to a solution of 2,4-dimethyl-3-hydroxypyridine (10.0 g, 81.2 mmol) in anhydrous pyridine (160 mL). The mixture was stirred at room temperature for 1 hour, concentrated under reduced pressure and then further dried under vacuum. The residue was taken up in water (100 mL) and the resulting mixture was stirred for 0.5 hour at room temperature. The precipitated solid was collected by filtration, washed with water and air dried overnight to afford 8.7 g (53%) of the title compound.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[C:9]([OH:10])=[C:8]([CH3:11])[CH:7]=[CH:6][N:5]=1>N1C=CC=CC=1>[Br:1][C:6]1[N:5]=[C:4]([CH3:3])[C:9]([OH:10])=[C:8]([CH3:11])[CH:7]=1

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 g
Type
reactant
Smiles
CC1=NC=CC(=C1O)C
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
further dried under vacuum
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 0.5 hour at room temperature
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=N1)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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